REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]1[C:13]([N:14](S(CCC)(=O)=O)[S:15]([CH2:18][CH2:19][CH3:20])(=[O:17])=[O:16])=[CH:12][CH:11]=[C:10]([F:27])[C:5]=1[C:6]([O:8]C)=[O:7]>C1COCC1.CO>[F:3][C:4]1[C:13]([NH:14][S:15]([CH2:18][CH2:19][CH3:20])(=[O:16])=[O:17])=[CH:12][CH:11]=[C:10]([F:27])[C:5]=1[C:6]([OH:8])=[O:7] |f:0.1,3.4|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C(=CC=C1N(S(=O)(=O)CCC)S(=O)(=O)CCC)F
|
Name
|
THF MeOH
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The majority of the organic solvents were then removed in vacuo (water bath temperature 35° C.)
|
Type
|
ADDITION
|
Details
|
1N HCl (150 mL) was slowly added to the mixture
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Type
|
WASH
|
Details
|
rinsed with water (4×50 mL)
|
Type
|
WASH
|
Details
|
The material was then washed with Et2O (4×15 mL)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1NS(=O)(=O)CCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |